H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me
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Overview
Description
The compound “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me” is a synthetic peptide composed of multiple amino acids Each amino acid in this peptide is in its DL form, indicating the presence of both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me” involves the stepwise addition of each amino acid to the growing peptide chain. This process is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The protecting groups are then removed to yield the final peptide .
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines are capable of performing multiple coupling and deprotection cycles, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
The compound “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me” can undergo various chemical reactions, including:
Oxidation: The presence of tyrosine and histidine residues makes the peptide susceptible to oxidation, especially under oxidative stress conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Oxidized forms of tyrosine and histidine.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with altered amino acid sequence.
Scientific Research Applications
The compound “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me” depends on its specific sequence and structure. The peptide can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects. For example, the presence of arginine and histidine residues may facilitate binding to negatively charged surfaces or active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe: Similar structure but lacks the methyl group at the end.
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-DL-Leu: Similar structure with an additional leucine residue.
Uniqueness
The uniqueness of “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-His-DL-Pro-DL-Phe-Me” lies in its specific sequence and the presence of both D- and L- enantiomers. This configuration can impart unique biological and chemical properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C56H78N16O12 |
---|---|
Molecular Weight |
1167.3 g/mol |
IUPAC Name |
3-amino-4-[[5-(diaminomethylideneamino)-1-[[1-[[3-(4-hydroxyphenyl)-1-[[1-[[3-(1H-imidazol-5-yl)-1-[[3-(1H-imidazol-5-yl)-1-oxo-1-[2-[(3-oxo-1-phenylbutan-2-yl)carbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H78N16O12/c1-30(2)46(70-49(78)39(13-9-19-62-56(58)59)65-48(77)38(57)25-45(75)76)53(82)67-41(22-34-15-17-37(74)18-16-34)51(80)71-47(31(3)4)54(83)68-42(23-35-26-60-28-63-35)50(79)69-43(24-36-27-61-29-64-36)55(84)72-20-10-14-44(72)52(81)66-40(32(5)73)21-33-11-7-6-8-12-33/h6-8,11-12,15-18,26-31,38-44,46-47,74H,9-10,13-14,19-25,57H2,1-5H3,(H,60,63)(H,61,64)(H,65,77)(H,66,81)(H,67,82)(H,68,83)(H,69,79)(H,70,78)(H,71,80)(H,75,76)(H4,58,59,62) |
InChI Key |
IMMKELPWVYZRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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